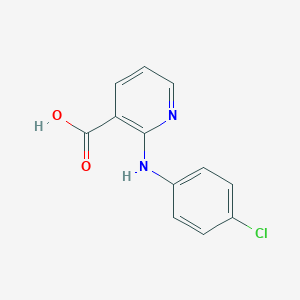

2-(4-Chloro-phenylamino)-nicotinic acid

Descripción general

Descripción

DHODH-IN-17 es un compuesto conocido por sus efectos inhibidores sobre la dihidroorotato deshidrogenasa, una enzima crucial en la vía de biosíntesis de pirimidina. Este compuesto ha mostrado potencial en el tratamiento de varios tipos de cáncer, incluida la leucemia mieloide aguda .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de DHODH-IN-17 implica la preparación de derivados del ácido nicotínico 2-anilino. Las condiciones de reacción suelen incluir el uso de disolventes orgánicos y catalizadores para facilitar la formación del producto deseado .

Métodos de producción industrial: La producción industrial de DHODH-IN-17 puede implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso incluye pasos como la purificación y la cristalización para obtener el producto final .

Análisis De Reacciones Químicas

Tipos de reacciones: DHODH-IN-17 experimenta diversas reacciones químicas, incluidas la oxidación y la reducción. Estas reacciones son esenciales para su actividad como inhibidor de la dihidroorotato deshidrogenasa .

Reactivos y condiciones comunes: Los reactivos comunes utilizados en las reacciones que involucran DHODH-IN-17 incluyen agentes oxidantes y agentes reductores. Las condiciones para estas reacciones se controlan normalmente para garantizar la estabilidad y la actividad del compuesto .

Productos principales: Los productos principales formados a partir de las reacciones de DHODH-IN-17 incluyen sus formas oxidada y reducida, que son cruciales para su actividad inhibitoria .

Aplicaciones Científicas De Investigación

Synthesis of 2-(4-Chloro-phenylamino)-nicotinic acid

The synthesis of this compound typically involves nucleophilic substitution reactions, where 2-chloronicotinic acid reacts with 4-chloroaniline. The process can be optimized to yield high purity and efficiency, which is crucial for further biological testing. For instance, a study reported a three-step synthesis involving nucleophilic substitution, reduction, and oxidation, achieving a total yield of approximately 59.49% .

Anticancer Properties

Research has shown that derivatives of nicotinic acid, including this compound, exhibit promising anticancer properties. For example, compounds derived from nicotinic acid have been screened against various cancer cell lines, demonstrating selective cytotoxicity. One notable study found that certain derivatives inhibited the vascular endothelial growth factor receptor-2 (VEGFR-2), which plays a critical role in tumor angiogenesis .

| Compound | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| 5c | 0.068 | HCT-15 |

| Doxorubicin | - | HCT-15 |

| Sorafenib | - | PC-3 |

The compound 5c was particularly effective, showing higher cytotoxic potential compared to standard chemotherapeutics like doxorubicin and sorafenib .

Modulation of Nicotinic Acetylcholine Receptors (nAChRs)

Another area of application for this compound is its role as a positive allosteric modulator of nAChRs. These receptors are crucial in various neurological processes and are implicated in conditions such as Alzheimer's disease and schizophrenia. Compounds that modulate these receptors can enhance cognitive function and have therapeutic implications for neurodegenerative diseases .

Anticancer Drug Development

A significant case study focused on the development of nicotinic acid derivatives as anticancer agents highlighted the synthesis and evaluation of several compounds against human cancer cell lines. The study reported that modifications to the phenyl ring significantly affected the cytotoxicity profiles of the compounds tested .

Neuropharmacology

In neuropharmacological research, studies have investigated how compounds like this compound interact with nAChRs to influence neurotransmission and potentially ameliorate cognitive deficits associated with neurodegenerative diseases . The ability to selectively target different nAChR subtypes opens avenues for developing drugs with fewer side effects.

Mecanismo De Acción

El mecanismo de acción de DHODH-IN-17 implica la inhibición de la dihidroorotato deshidrogenasa, una enzima que cataliza el cuarto paso en la vía de síntesis de novo de pirimidina. Al inhibir esta enzima, DHODH-IN-17 interrumpe la producción de nucleótidos de pirimidina, lo que lleva al agotamiento de los depósitos intracelulares de pirimidina. Esto da como resultado la inhibición de la síntesis de ADN y ARN, el arresto del ciclo celular y, en última instancia, la muerte celular .

Compuestos similares:

- Brequinar

- Teriflunomida

- OSU-03012

- TAK-632

Comparación: DHODH-IN-17 es único en su estructura y potencia como inhibidor de la dihidroorotato deshidrogenasa. En comparación con compuestos similares como el brequinar y la teriflunomida, DHODH-IN-17 ha mostrado mayor especificidad y eficacia en la inhibición de la enzima. Esto lo convierte en un candidato prometedor para futuras investigaciones y desarrollo en terapia contra el cáncer .

Comparación Con Compuestos Similares

- Brequinar

- Teriflunomide

- OSU-03012

- TAK-632

Comparison: DHODH-IN-17 is unique in its structure and potency as a dihydroorotate dehydrogenase inhibitor. Compared to similar compounds like brequinar and teriflunomide, DHODH-IN-17 has shown higher specificity and efficacy in inhibiting the enzyme. This makes it a promising candidate for further research and development in cancer therapy .

Actividad Biológica

2-(4-Chloro-phenylamino)-nicotinic acid, also known as a derivative of nicotinic acid, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by the presence of a chloro-substituted phenyl group attached to the amino group of nicotinic acid, which may influence its interaction with biological targets.

- Chemical Formula : CHClNO

- CAS Number : 16344-26-6

- Molecular Weight : 225.66 g/mol

The biological activity of this compound is primarily attributed to its interaction with nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype. These receptors play crucial roles in neurotransmission and are implicated in various neurological disorders. The compound may act as an agonist or modulator, influencing receptor activity and downstream signaling pathways.

Antioxidant Activity

Recent studies have shown that derivatives of nicotinic acid exhibit significant antioxidant properties. For instance, compounds similar to this compound have demonstrated the ability to scavenge free radicals and reduce oxidative stress in cellular models, indicating potential therapeutic applications in conditions related to oxidative damage .

Anticancer Properties

Research has indicated that nicotinic acid derivatives can exhibit cytotoxic effects against various cancer cell lines. For example, a study highlighted that certain nicotinic acid derivatives showed selective inhibitory efficacy against vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in cancer therapy . The cytotoxic potential was assessed against multiple human cancer cell lines, revealing promising results for further development as anticancer agents.

Neuroprotective Effects

Due to its interaction with nAChRs, this compound may possess neuroprotective properties. Activation of α7 nAChRs has been linked to neuroprotection in models of neurodegenerative diseases. This suggests that the compound could be beneficial in treating conditions such as Alzheimer's disease and other cognitive impairments .

Study on Cytotoxicity

In a comprehensive screening of novel nicotinic acid derivatives, compounds similar to this compound were tested against human cancer cell lines. The results indicated that these compounds displayed significant cytotoxicity, with some achieving IC values in the low micromolar range, highlighting their potential as anticancer therapeutics .

Neuroprotective Mechanism Investigation

A study investigating the neuroprotective effects of nAChR agonists found that compounds like this compound could enhance synaptic plasticity and reduce neuroinflammation in animal models. This suggests a mechanism through which these compounds may exert protective effects on neuronal health .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

2-(4-chloroanilino)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2O2/c13-8-3-5-9(6-4-8)15-11-10(12(16)17)2-1-7-14-11/h1-7H,(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEXIXVLEDGNAKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)NC2=CC=C(C=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80362931 | |

| Record name | 2-(4-Chloro-phenylamino)-nicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80362931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16344-26-6 | |

| Record name | 2-(4-Chloro-phenylamino)-nicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80362931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.